2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide
Overview
Description
2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14705815 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and crystal structure of related compounds like N-(4-methylbenzyl)benzamide have been explored. These compounds are synthesized using catalysts and characterized using techniques like X-ray diffraction, FTIR, NMR, and mass spectrometry. They have potential as multifunctional optical and piezoelectric crystals (Goel et al., 2017).
Antiproliferative Activity
Research into similar benzamides has identified their potential as antiproliferative agents. Studies involving compounds like N-alkyl-2-(substitutedbenzamido) benzamides have shown promising results in silico molecular docking and cytotoxic activities against cancer cell lines (Youssef et al., 2020).
Antidepressant Activity
Substituted (omega-aminoalkoxy)benzene derivatives, related to the compound of interest, have been synthesized and evaluated for potential antidepressant activities. These studies help understand the structural variations and potential therapeutic applications (Kikumoto et al., 1981).
Photocatalytic Degradation Studies
Research on compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide has been conducted to understand their role in photocatalytic degradation, which can have environmental applications. This includes studies on the rate of mineralization and reduction of toxic intermediates (Torimoto et al., 1996).
Anticancer Evaluation
Similar compounds like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing significant results (Ravinaik et al., 2021).
Antioxidant and Antibacterial Activities
Research on benzamide compounds like 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides has shown their antioxidant and antibacterial activities, providing insights into their potential therapeutic applications (Yakan et al., 2020).
Future Directions
The future directions for research on “2-methyl-N-(3,4,5-trimethoxybenzyl)benzamide” could include studying its synthesis, physical and chemical properties, and potential biological activities. Given the known activities of benzamides, it could be of interest in the fields of medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It’s structurally related to methyl 3,4,5-trimethoxybenzoate derivatives, which are known to have significant biological activities . These compounds are closely related to gallic acid and methyl gallates, naturally occurring secondary metabolites found in plants .
Mode of Action
Its structural relatives, methyl 3,4,5-trimethoxybenzoate derivatives, are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Biochemical Pathways
Its structural relatives are known to exert their effects through antioxidant pathways, neutralizing reactive oxygen species and preventing cellular damage .
Result of Action
Its structural relatives are known to protect tissues and key metabolisms against reactive oxygen species, preventing significant damage to cell structures .
Properties
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-7-5-6-8-14(12)18(20)19-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10H,11H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUWWDPMRJGNHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.